2,4,6-Tricyano-1,3,5-triazine
Overview
Description
2,4,6-Tricyano-1,3,5-triazine is a compound with the molecular formula C6N6 . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .
Synthesis Analysis
The synthesis of 2,4,6-Tricyano-1,3,5-triazine can be achieved via one-step condensation reactions . It has been used as a precursor for the synthesis of extended layered and nanoporous carbon nitrides .Molecular Structure Analysis
The molecular structure of 2,4,6-Tricyano-1,3,5-triazine is characterized by a molecular formula of C6N6 . A new high-pressure structure (phase II) appeared following compression to above 2.4 GPa at ambient temperature .Chemical Reactions Analysis
The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .Physical And Chemical Properties Analysis
The molecular formula of 2,4,6-Tricyano-1,3,5-triazine is C6N6. It has an average mass of 156.104 Da and a monoisotopic mass of 156.018448 Da .Scientific Research Applications
Synthesis and Bioactivity
2,4,6-Tricyano-1,3,5-triazine derivatives have significant applications in various industries, including pharmaceutical, material, and agrochemical sectors. These compounds are integral in creating small-molecule libraries for protein families, owing to the structural symmetry and functionalization ease of the 1,3,5-triazine core. This symmetry facilitates the rapid generation of diverse molecular libraries. Notably, both solid-phase and solution-phase synthetic routes have been developed for alkyl/aryl amino- and oxy-substituted triazine libraries. These efforts have led to the discovery of biologically active compounds derived from 2,4,6-trisubstituted 1,3,5-triazines (Banerjee, Brown, & Weerapana, 2013).
Diverse Biological Activities
Triazine derivatives, specifically the symmetrical 1,3,5-triazine (s-triazine), are known for their broad spectrum of biological activities. These activities include being antimalarial, antibacterial, antimycobacterial, antifungal, herbicidal, anticancer, antitumoral, and antiviral. The weak base nature of s-triazine, along with its weaker resonance energy compared to benzene, makes nucleophilic substitution more favorable than electrophilic substitution. This characteristic opens up a wide range of possibilities for the creation of novel compounds with varied biological effects (Kumar et al., 2015).
Chemical Reactions and Recyclability
The compound 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, arecyclable hypervalent iodine(III) reagent, represents an advancement in the field of chemical reactions involving triazines. This specific derivative is used for chlorination reactions of activated arenes, olefins, and 1,3-diketones, as well as for the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles. Its recyclability is a notable feature, made possible through the recovery and reuse of the coproduced 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine, which is practically insoluble in methanol (Thorat, Bhong, & Karade, 2013).
Coordination Chemistry
2,4,6-Tri(pyridyl)-1,3,5-triazine ligands exhibit rich coordination chemistry, being coupled to transition metals and lanthanides. These complexes find applications in diverse fields such as luminescent materials, coordination polymers, networks, and discrete metalla-assemblies. The review covering the coordination chemistry of these ligands provides insights into their synthetic and structural aspects (Therrien, 2011).
Microporous Polymers for CO2 Adsorption
Innovative microporous polymers based on 1,3,5-triazine units have been developed for high CO2 adsorption capacity. These polymers, created by Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine with various aromatic compounds, exhibit significant surface areas and enhanced CO2 uptakes, making them promising for environmental applications (Lim, Cha, & Chang, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-triazine-2,4,6-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJREAPISLZYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274764 | |
Record name | 2,4,6-Tricyano-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4,6-tricarbonitrile | |
CAS RN |
7615-57-8 | |
Record name | 2,4,6-Tricyano-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6-tricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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